

# commercial suppliers and availability of etoxazole-d5

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Compound of Interest		
Compound Name:	Etoxazole-d5	
Cat. No.:	B12411451	Get Quote

### **Etoxazole-d5: A Technical Guide for Researchers**

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, and analytical applications of **etoxazole-d5**. **Etoxazole-d5** is the deuterated analog of etoxazole, a potent acaricide that functions by inhibiting chitin biosynthesis.[1][2][3][4] Due to its isotopic labeling, **etoxazole-d5** serves as an excellent internal standard for quantitative analysis of etoxazole residues in various matrices by mass spectrometry-based methods.[5]

#### **Commercial Suppliers and Availability**

**Etoxazole-d5** is available from several commercial suppliers as a research chemical. The products are typically offered in neat form or as a solution, with purity levels suitable for analytical applications. It is important to note that some suppliers incorrectly identify **etoxazole-d5** as a deuterated form of Phenmedipham; these are distinct chemical entities.



Supplier	Product Name	Catalog Number	Purity	Available Quantities
LGC Standards	Etoxazole D5 (ethyl D5)	DRE-C13368010	>95% (HPLC)	5 mg
Etoxazole-d5	TRC-E936602	>95% (HPLC)	1 mg, 5 mg, 10 mg	
MedChemExpres s	Etoxazole-d5	HY-W059342S	98.0%	Contact for details
GlpBio	Etoxazole-d5	GC72614	>98.00%	1 mg, 5 mg
PubChem	Etoxazole-d5	-	-	Multiple suppliers
ChemicalBook	Etoxazole-D5	-	-	Multiple suppliers

Note: Availability and catalog numbers are subject to change. Please refer to the suppliers' websites for the most current information.

**Physicochemical Properties** 

Property	Value
Molecular Formula	C21H18D5F2NO2
Molecular Weight	364.44 g/mol
IUPAC Name	4-[4-tert-butyl-2-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole
InChlKey	IXSZQYVWNJNRAL-RPIBLTHZSA-N
Storage Temperature	-20°C

Source: PubChem, LGC Standards



# Experimental Protocols Use of Etoxazole-d5 as an Internal Standard in LC-MS/MS Analysis

The following is a generalized protocol for the use of **etoxazole-d5** as an internal standard for the quantification of etoxazole in complex matrices such as fruits, vegetables, or soil, based on established isotope dilution mass spectrometry methods.

- 1. Preparation of Standard Solutions:
- **Etoxazole-d5** Stock Solution (100 μg/mL): Accurately weigh 1 mg of neat **etoxazole-d5** and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask. Store at -20°C.
- **Etoxazole-d5** Working Solution (1 μg/mL): Dilute the stock solution 1:100 with the solvent. This working solution will be used to spike samples and calibration standards.
- Etoxazole Calibration Standards: Prepare a series of calibration standards of non-labeled etoxazole at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL) in the solvent. Spike each calibration standard with the **etoxazole-d5** working solution to a final concentration of 10 ng/mL.
- 2. Sample Preparation (QuEChERS Method):

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly used for pesticide residue analysis.

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Spike the sample with a known volume of the etoxazole-d5 working solution (e.g., 100 μL of 1 μg/mL solution to achieve a 10 ng/g concentration in the sample).
- Add QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).



- Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.
- Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
- For cleanup, add the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO<sub>4</sub>.
- Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.
- Filter the supernatant through a 0.22 μm filter into an autosampler vial for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column is typically used.
  - Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol.
  - Injection Volume: 5-10 μL.
- Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - Monitoring: Multiple Reaction Monitoring (MRM).
  - MRM Transitions (example):
    - Etoxazole: The precursor ion (Q1) would be the [M+H]<sup>+</sup> ion (m/z 360.2). Product ions (Q3) would be specific fragments (e.g., m/z 141.0, 203.1).
    - **Etoxazole-d5**: The precursor ion (Q1) would be the [M+H]<sup>+</sup> ion (m/z 365.2). Product ions (Q3) would be the corresponding deuterated fragments.
  - Note: The optimal MRM transitions should be determined by direct infusion of the analytical standards.



#### 4. Quantification:

- A calibration curve is constructed by plotting the ratio of the peak area of the etoxazole MRM transition to the peak area of the etoxazole-d5 MRM transition against the concentration of the etoxazole calibration standards.
- The concentration of etoxazole in the samples is then determined from this calibration curve using the measured peak area ratios.

#### **Diagrams**

## **Mode of Action: Inhibition of Chitin Synthesis**

Etoxazole's primary mode of action is the inhibition of chitin biosynthesis, a crucial process for the formation of the exoskeleton in arthropods. This leads to failed molting and is lethal to eggs, larvae, and nymphs.

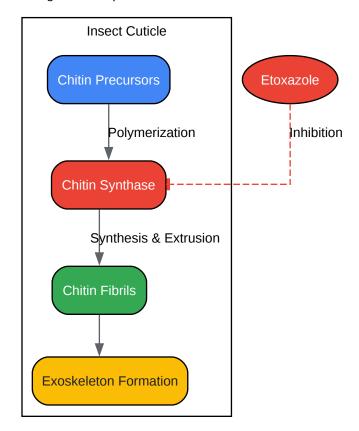


Figure 1. Proposed Mode of Action of Etoxazole



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Caption: Proposed mechanism of etoxazole inhibiting chitin synthase.

#### **Metabolic Pathway of Etoxazole**

Studies in various organisms have shown that etoxazole undergoes several metabolic transformations. The primary metabolic routes involve hydroxylation and cleavage of the oxazoline ring, as well as oxidation of the tert-butyl group.

Hydroxylation Hydrolysis Oxidation Metabolites Hydroxylated Metabolites Oxazoline Ring Cleavage Products tert-Butyl Oxidation Products

Figure 2. Simplified Metabolic Pathway of Etoxazole

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Caption: Major metabolic transformations of etoxazole.

#### **Safety Information**

A Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) should be obtained from the supplier and consulted before handling **etoxazole-d5**. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, lab coat, and safety glasses, should be followed. The compound should be handled in a well-ventilated area or a fume hood.

This technical guide is intended for research purposes only and should not be used for in-vitro diagnostics or clinical applications.



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